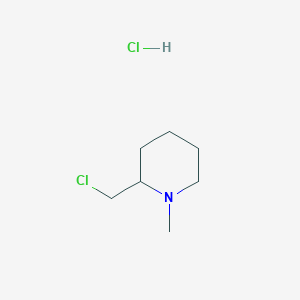

2-(Chloromethyl)-1-methylpiperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-1-methylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClN.ClH/c1-9-5-3-2-4-7(9)6-8;/h7H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZOFXGSQFRBCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505502 | |

| Record name | 2-(Chloromethyl)-1-methylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27483-92-7 | |

| Record name | 2-(Chloromethyl)-1-methylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Chloromethyl)-1-methylpiperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 2-(Chloromethyl)-1-methylpiperidine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This guide delves into its chemical and physical properties, provides a detailed synthesis protocol, and explores its significant role in the development of antihistaminic drugs, with a focus on the synthesis of Mepyramine.

Compound Identification and Properties

2-(Chloromethyl)-1-methylpiperidine and its hydrochloride salt are pivotal reagents in organic synthesis, particularly in the pharmaceutical industry.

| Identifier | 2-(Chloromethyl)-1-methylpiperidine | This compound |

| CAS Number | 49665-74-9[1][2][3] | 27483-92-7 |

| Molecular Formula | C₇H₁₄ClN | C₇H₁₅Cl₂N[4] |

| Molecular Weight | 147.65 g/mol [1][2] | 184.11 g/mol [4] |

| Synonyms | 1-Methyl-2-(chloromethyl)piperidine, N-Methyl-2-piperidine Methyl Chloride[1][2] | N/A |

| Form | Solid[2] | Solid[4] |

| Color | Yellow[2] | N/A |

| Boiling Point | 67-68 °C (at 12 Torr)[2] | N/A |

| Solubility | Dichloromethane, Methanol[2] | N/A |

Synthesis of this compound

Experimental Protocol: A Generalized Approach

Materials:

-

1-methyl-2-piperidinemethanol

-

Thionyl chloride (SOCl₂) or other chlorinating agents (e.g., phosphorus pentachloride, oxalyl chloride)

-

Anhydrous aprotic solvent (e.g., dichloromethane, chloroform, or toluene)

-

Dry HCl gas or a solution of HCl in an anhydrous solvent (e.g., diethyl ether, dioxane)

-

Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

-

Chlorination: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inlet for inert gas, dissolve 1-methyl-2-piperidinemethanol in an anhydrous aprotic solvent.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of thionyl chloride dropwise to the cooled solution while stirring. The reaction is exothermic and may produce HCl gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Isolation of the Free Base: Once the reaction is complete, cool the mixture to room temperature and carefully quench any excess thionyl chloride by slowly adding it to ice-cold water.

-

Basify the aqueous solution with a suitable base (e.g., sodium carbonate or sodium hydroxide) to deprotonate the piperidine nitrogen.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or diethyl ether).

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to obtain the crude 2-(chloromethyl)-1-methylpiperidine free base. Purification can be achieved by distillation under reduced pressure.

-

Formation of the Hydrochloride Salt: Dissolve the purified free base in an anhydrous solvent like diethyl ether.

-

Bubble dry HCl gas through the solution or add a solution of HCl in an anhydrous solvent dropwise until precipitation is complete.

-

Collect the precipitated this compound by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum.

Application in Pharmaceutical Synthesis: The Case of Mepyramine

This compound is a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs). A prominent example is its use in the production of Mepyramine (also known as Pyrilamine), a first-generation antihistamine.

Mepyramine functions as a histamine H1 receptor inverse agonist. By binding to the H1 receptor, it stabilizes the inactive conformation of the receptor, thereby reducing the allergic response mediated by histamine.

The synthesis of Mepyramine involves the N-alkylation of N'-(p-methoxybenzyl)-N'-(2-pyridyl)ethylenediamine with 2-(chloromethyl)-1-methylpiperidine.

Histamine H1 Receptor Signaling Pathway

Histamine, upon binding to the H1 receptor, activates the Gq/11 G-protein. This, in turn, stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade results in the physiological effects of an allergic reaction, such as smooth muscle contraction and increased vascular permeability. Mepyramine, by acting as an inverse agonist, blocks this pathway.

References

Technical Guide: 2-(Chloromethyl)-1-methylpiperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-1-methylpiperidine hydrochloride is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its utility in medicinal chemistry stems from the reactive chloromethyl group attached to the piperidine scaffold, which allows for facile nucleophilic substitution reactions. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in drug development.

Chemical and Physical Properties

This compound is a solid material at room temperature. The quantitative data for this compound and its corresponding free base are summarized in the table below for easy reference and comparison.

| Property | This compound | 2-(Chloromethyl)-1-methylpiperidine (Free Base) |

| Molecular Formula | C₇H₁₅Cl₂N | C₇H₁₄ClN |

| Molecular Weight | 184.11 g/mol | 147.65 g/mol [1] |

| Appearance | Solid | Solid |

| CAS Number | 27483-92-7[2] | 49665-74-9[1] |

| InChI Key | AZZOFXGSQFRBCS-UHFFFAOYSA-N | FGMRHGUEOYXVMX-UHFFFAOYSA-N[3] |

| SMILES | ClCC1N(CCCC1)C.[H]Cl | CN1CCCCC1CCl[3] |

Synthesis

The primary synthetic route to this compound involves the chlorination of its precursor alcohol, 1-methyl-2-piperidineethanol, using a suitable chlorinating agent such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of this compound

This protocol describes the conversion of 1-methyl-2-piperidineethanol to this compound using thionyl chloride.

Materials:

-

1-methyl-2-piperidineethanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Dry glassware

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Apparatus for working under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1-methyl-2-piperidineethanol in anhydrous dichloromethane. The reaction should be carried out under an inert atmosphere to prevent the reaction of thionyl chloride with atmospheric moisture.

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the stirred solution via the dropping funnel. The addition should be controlled to maintain the reaction temperature below 10 °C. The reaction of alcohols with thionyl chloride is exothermic and produces sulfur dioxide and hydrogen chloride as byproducts.[4][5]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the excess thionyl chloride and the generated HCl. This should be done in a well-ventilated fume hood as it will evolve SO₂ and CO₂ gas.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude free base, 2-(chloromethyl)-1-methylpiperidine.

-

Formation of Hydrochloride Salt: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether). The hydrochloride salt will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would be expected to show a singlet for the N-methyl protons, and a series of multiplets for the piperidine ring protons. The chloromethyl protons would likely appear as a doublet of doublets or a multiplet due to coupling with the adjacent chiral center.

-

¹³C NMR: The spectrum would show seven distinct carbon signals. The N-methyl carbon would be in the aliphatic region, along with the five carbons of the piperidine ring. The chloromethyl carbon would be expected at a characteristic downfield shift.

-

Mass Spectrometry: For the free base, the mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. The fragmentation pattern would likely involve the loss of the chloromethyl group.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The reactive chloromethyl group serves as an electrophilic site for the introduction of the 1-methyl-2-piperidylmethyl moiety into larger molecules through nucleophilic substitution reactions. This structural motif is found in various biologically active compounds.

Role as a Synthetic Building Block

The primary application of this compound is in alkylation reactions where a nucleophile displaces the chloride ion. This allows for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.

Logical Workflow in API Synthesis

Caption: General workflow for the use of this compound in API synthesis.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as acutely toxic if swallowed and causes serious eye irritation. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

Conclusion

This compound is a key synthetic intermediate with significant applications in the pharmaceutical industry. Its well-defined chemical properties and reactivity make it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents. The information provided in this guide serves as a comprehensive resource for researchers and professionals working with this compound.

References

- 1. 2-(chloromethyl)-1-methylpiperidine | 49665-74-9 [chemicalbook.com]

- 2. 27483-92-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 3. 2-(Chloromethyl)-1-methylpiperidine | C7H14ClN | CID 123517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20080228016A1 - Method for Chlorinating Alcohols - Google Patents [patents.google.com]

- 5. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)-1-methylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-(Chloromethyl)-1-methylpiperidine hydrochloride. The information is intended to support research and development activities in the pharmaceutical and chemical industries.

Core Chemical Properties

This compound is a piperidine derivative recognized for its utility as a reactive intermediate in organic synthesis. Its structure features a piperidine ring N-methylated and substituted at the 2-position with a chloromethyl group. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.

The quantitative properties of 2-(Chloromethyl)-1-methylpiperidine and its hydrochloride salt have been compiled from various sources. The data presented below are crucial for designing synthetic routes, developing analytical methods, and ensuring safe handling.

| Property | Value | Notes |

| Molecular Formula | C₇H₁₅Cl₂N (Hydrochloride)[1] C₇H₁₄ClN (Free Base)[2][3][4] | - |

| Molecular Weight | 184.11 g/mol (Hydrochloride)[1] 147.65 g/mol (Free Base)[2][3][4] | - |

| CAS Number | 27483-92-7 (Hydrochloride)[5] 49665-74-9 (Free Base)[2][3] | Differentiates the salt form from the free base. |

| Appearance | Solid[4] | The free base is a clear to pale yellow liquid.[6] |

| Boiling Point | 67-68 °C @ 12 Torr (Free Base)[2][4] | Data for the hydrochloride salt is not readily available. |

| Solubility | Soluble in Dichloromethane, Methanol (Free Base)[2][4] | Hydrochloride salts are typically more soluble in polar protic solvents. |

| Density (Predicted) | 0.984 ± 0.06 g/cm³ (Free Base)[2][4] | - |

| pKa (Predicted) | 9.24 ± 0.10 (Free Base)[2][4] | Refers to the acidity of the conjugate acid. |

| Identifier | Value | Source |

| IUPAC Name | 2-(chloromethyl)-1-methylpiperidine;hydrochloride | PubChem[3] |

| SMILES | ClCC1N(CCCC1)C.[H]Cl | Sigma-Aldrich |

| InChI | 1S/C7H14ClN.ClH/c1-9-5-3-2-4-7(9)6-8;/h7H,2-6H2,1H3;1H | Sigma-Aldrich[5] |

| InChIKey | AZZOFXGSQFRBCS-UHFFFAOYSA-N | Sigma-Aldrich[5] |

Synthesis and Experimental Protocols

A common and direct method for preparing this compound involves the chlorination of its corresponding alcohol precursor, (1-methylpiperidin-2-yl)methanol.

Reaction Scheme:

(1-Methylpiperidin-2-yl)methanol + SOCl₂ (Thionyl Chloride) → this compound

Methodology:

-

Reaction Setup: The precursor, (1-methylpiperidin-2-yl)methanol, is dissolved in an inert, aprotic solvent such as dichloromethane or toluene in a reaction vessel equipped with a stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen).

-

Reagent Addition: Thionyl chloride is added dropwise to the solution, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Reaction: After addition, the mixture is allowed to warm to room temperature and may be heated to reflux to drive the reaction to completion.

-

Isolation: Upon cooling, the hydrochloride salt of the product often precipitates directly from the reaction mixture. The solid can be isolated by filtration.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final, high-purity compound.

Quality control and characterization of this compound would typically involve standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: Structural confirmation and purity assessment.

-

Methodology: A sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃ for the free base). ¹H and ¹³C NMR spectra are acquired. The resulting chemical shifts, integration, and coupling patterns are analyzed to confirm the molecular structure. Specific spectra for this compound are available for reference.[9]

2. High-Performance Liquid Chromatography (HPLC):

-

Purpose: Purity assessment and impurity profiling.

-

Methodology: A reversed-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector. The method would be validated for linearity, accuracy, and precision.

3. Gas Chromatography (GC):

-

Purpose: Purity assessment, particularly for the more volatile free base form.

-

Methodology: The hydrochloride salt may need to be converted to the free base before injection. A capillary column with a polar stationary phase is used. The sample is vaporized in a heated injection port and separated based on boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used. Purity levels of ≥98% are often specified.[6]

Reactivity and Stability

-

Reactivity: The primary site of reactivity is the chloromethyl group. The chlorine atom is a good leaving group, making the compound an effective alkylating agent in nucleophilic substitution reactions. This reactivity is the basis for its use as a building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[6]

-

Stability: The hydrochloride salt is generally stable under normal storage conditions.[10] It is important to store the compound in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[10][11] The free base form is a solid but may be less stable over long-term storage.[2][4]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

Pictograms: GHS06 (Skull and Crossbones)

-

Signal Word: Danger[2]

-

Hazard Statements:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[2][5]

-

Handling: Use only outdoors or in a well-ventilated area.[2] Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[2]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place.[2][5][10] Storage at refrigerator temperatures (-4°C to -20°C) is recommended for long-term stability.[5]

-

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[2]

-

If on Skin: Remove all contaminated clothing immediately. Rinse skin with water.[2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) and rigorous laboratory safety protocols. Always consult the latest SDS for the most current safety and handling information.

References

- 1. This compound | 27483-92-7 [sigmaaldrich.com]

- 2. 2-(chloromethyl)-1-methylpiperidine | 49665-74-9 [amp.chemicalbook.com]

- 3. 2-(Chloromethyl)-1-methylpiperidine | C7H14ClN | CID 123517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(chloromethyl)-1-methylpiperidine | 49665-74-9 [chemicalbook.com]

- 5. 27483-92-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 6. nbinno.com [nbinno.com]

- 7. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 8. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents [patents.google.com]

- 9. N-(2-Chloromethyl)-N-methylpiperidine, hydrochloride salt(27483-92-7) 1H NMR [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

2-(Chloromethyl)-1-methylpiperidine hydrochloride safety data sheet

An In-depth Technical Guide to the Safety of 2-(Chloromethyl)-1-methylpiperidine hydrochloride

This technical guide provides a comprehensive overview of the safety data for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from safety data sheets and chemical databases to ensure a thorough understanding of the hazards and safe handling procedures associated with this compound.

Chemical Identification and Properties

This section details the fundamental chemical identity and physical properties of this compound.

| Property | Value | Source |

| Chemical Name | This compound | |

| Empirical Formula | C₇H₁₅Cl₂N | |

| Molecular Weight | 184.11 g/mol | |

| CAS Number | 10466-48-5 | |

| Appearance | Solid | |

| SMILES String | ClCC1N(CCCC1)C.[H]Cl | |

| InChI Key | AZZOFXGSQFRBCS-UHFFFAOYSA-N | |

| PubChem Substance ID | 329776192 |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Classification | Code | Description | Pictogram | Signal Word |

| Acute Toxicity, Oral | H301 | Toxic if swallowed | GHS06 (Skull and Crossbones) | Danger |

| Eye Irritation | H319 | Causes serious eye irritation |

Data sourced from Sigma-Aldrich Safety Information.

First-Aid Measures

In case of exposure to this compound, immediate medical attention is crucial. The following are recommended first-aid measures.

| Exposure Route | First-Aid Procedure |

| Ingestion | If swallowed, immediately call a POISON CENTER or doctor/physician.[1][2] Rinse mouth. Do NOT induce vomiting.[1][3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] If eye irritation persists, get medical advice/attention. |

| Skin Contact | Immediately wash with water and soap and rinse thoroughly.[1] If skin irritation occurs, consult a doctor. |

| Inhalation | Move person into fresh air.[4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4] |

Handling and Storage

Proper handling and storage are essential to minimize the risks associated with this chemical.

Safe Handling

-

Engineering Controls : Handle in a well-ventilated place.[4] Ensure eyewash stations and safety showers are close to the workstation.[3]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear tightly fitting safety goggles.[4]

-

Skin Protection : Wear protective gloves and clothing to prevent skin exposure.[3][4]

-

Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]

-

-

General Hygiene : Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[3]

Storage

-

Storage Conditions : Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed.[4]

-

Incompatible Materials : Information on incompatible materials was not specified in the provided search results.

-

Storage Class : 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.

Experimental Protocols

Detailed experimental protocols for toxicological and safety studies of this compound are not available in the provided search results. Safety Data Sheets typically summarize the results of such studies rather than providing the detailed methodologies.

Visualized Workflows

The following diagrams illustrate key logical workflows for handling and responding to incidents involving this compound.

References

Spectral Analysis of 2-(Chloromethyl)-1-methylpiperidine Hydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectral data for 2-(Chloromethyl)-1-methylpiperidine hydrochloride, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Chemical Structure and Properties

This compound is the hydrochloride salt of the parent compound, 2-(Chloromethyl)-1-methylpiperidine. The presence of the hydrochloride salt can influence the spectral data, particularly in NMR and IR spectroscopy.

| Property | Value |

| Chemical Formula | C₇H₁₅Cl₂N |

| Molecular Weight | 184.11 g/mol |

| CAS Number | 27483-92-7 |

| Appearance | Solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The data presented here are predicted values based on the chemical structure and typical chemical shifts for similar compounds.

Expected ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.5 - 4.0 | Multiplet | 2H | -CH₂-Cl |

| ~ 2.8 - 3.2 | Multiplet | 1H | N-CH (piperidine ring) |

| ~ 2.5 - 2.8 | Singlet | 3H | N-CH₃ |

| ~ 1.5 - 2.0 | Multiplet | 6H | Piperidine ring protons |

| ~ 11.0 - 12.0 | Broad Singlet | 1H | N-H⁺ (hydrochloride) |

Expected ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 60 - 65 | C2 (CH) |

| ~ 50 - 55 | CH₂-Cl |

| ~ 40 - 45 | N-CH₃ |

| ~ 20 - 35 | C3, C4, C5 (CH₂) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The hydrochloride salt form will exhibit characteristic absorbances.

Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H stretching (aliphatic) |

| 2700 - 2400 | Broad, Strong | N-H⁺ stretching (from hydrochloride) |

| 1470 - 1440 | Medium | C-H bending |

| 750 - 650 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structure. For this compound, the mass spectrum would typically be acquired for the free base after the loss of HCl. The presence of chlorine would result in a characteristic M+2 isotopic peak.

Expected Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 147 | ~100% | [M]⁺ (³⁵Cl isotope of the free base) |

| 149 | ~33% | [M+2]⁺ (³⁷Cl isotope of the free base) |

| 112 | Variable | [M - Cl]⁺ |

| 98 | Variable | [M - CH₂Cl]⁺ |

| 84 | Variable | [Piperidine ring fragment]⁺ |

| 58 | Variable | [CH₂=N(CH₃)CH₂]⁺ |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible spectral data. The following are generalized procedures for the spectral analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Chloroform-d). The choice of solvent can affect the chemical shifts. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A wider spectral width (0 to 200 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹). Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method. For a solid sample, direct insertion probe (DIP) or dissolution in a volatile solvent followed by injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) can be used.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will cause fragmentation, providing structural information. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique that typically yields the protonated molecular ion of the free base.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (and its isotopic pattern) and the major fragment ions.

Visualizations

To further clarify the processes and relationships discussed, the following diagrams are provided.

Caption: Chemical structure of this compound.

An In-depth Technical Guide on the Solubility of 2-(Chloromethyl)-1-methylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Chloromethyl)-1-methylpiperidine hydrochloride. Due to its nature as a chemical intermediate, publicly available quantitative solubility data is limited. However, this document compiles the available qualitative information and outlines a general experimental protocol for determining its solubility.

Physicochemical Properties

This compound is the hydrochloride salt of 2-(chloromethyl)-1-methylpiperidine. The presence of the hydrochloride moiety generally enhances the aqueous solubility of amine-containing compounds.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Cl₂N | [1] |

| Molecular Weight | 184.11 g/mol | [1] |

| Form | Solid | [1] |

Solubility Data

| Solvent | Solubility of 2-(chloromethyl)-1-methylpiperidine (Free Base) | Reference |

| Dichloromethane | Soluble | [4][5] |

| Methanol | Soluble | [4][5] |

| Water | Low solubility (predicted for free base) | [6] |

Note: The hydrochloride salt is anticipated to have significantly higher aqueous solubility compared to the free base.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an amine hydrochloride like this compound. This method is based on standard laboratory procedures for solubility assessment.[2][3]

Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., deionized water, ethanol, etc.)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Pipettes

-

Constant temperature bath or incubator

Procedure:

-

Preparation: Place a known volume (e.g., 1 mL) of the desired solvent into a test tube.

-

Initial Addition: Add a small, pre-weighed amount (e.g., 1 mg) of this compound to the solvent.

-

Dissolution: Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes) to facilitate dissolution.[2][3]

-

Observation: Visually inspect the solution for any undissolved solid particles.

-

Incremental Addition: If the solid dissolves completely, continue adding pre-weighed increments of the compound, repeating the dissolution and observation steps after each addition.

-

Saturation Point: The saturation point is reached when a small amount of solid material remains undissolved after vigorous and prolonged agitation at a constant temperature.

-

Quantification: The solubility is calculated based on the total mass of the compound that completely dissolved in the known volume of the solvent. The result can be expressed in units such as mg/mL or g/100mL.

-

Temperature Control: For accurate results, the experiment should be conducted at a controlled temperature, as solubility is temperature-dependent.

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

Caption: Workflow for Solubility Determination.

This guide serves as a foundational resource for researchers working with this compound. While specific quantitative data is sparse, the provided qualitative information and experimental protocol offer a solid starting point for laboratory investigations.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. 2-(chloromethyl)-1-methylpiperidine | 49665-74-9 [amp.chemicalbook.com]

- 5. 2-(chloromethyl)-1-methylpiperidine | 49665-74-9 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

Stability and Storage of 2-(Chloromethyl)-1-methylpiperidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the stability and storage of 2-(Chloromethyl)-1-methylpiperidine hydrochloride based on general chemical principles, regulatory guidelines, and data available for structurally related compounds. Specific proprietary stability data for this compound is not publicly available. All handling, storage, and experimental procedures should be conducted in accordance with institutional safety protocols and regulatory requirements.

Introduction

This compound is a heterocyclic organic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents. As with any chemical entity intended for use in drug development and research, understanding its stability and establishing appropriate storage conditions are critical to ensure its quality, purity, and integrity over time. This guide provides an in-depth overview of the recommended storage, potential degradation pathways, and methodologies for stability assessment of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its handling and stability characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₅Cl₂N | [1] |

| Molecular Weight | 184.11 g/mol | [1] |

| Appearance | Solid, Yellow | [2][3] |

| Solubility | Soluble in Dichloromethane, Methanol | [2][3] |

| Storage Temperature | Refrigerator | [2][3] |

| Hazard Class | 8 (Corrosive) | [4] |

Stability Profile and Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, potential degradation pathways can be inferred from the chemical structure and data on related piperidine derivatives. The primary reactive center is the chloromethyl group, which is susceptible to nucleophilic substitution, and the piperidine ring itself can be subject to oxidation.

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

-

Humidity: The presence of moisture can facilitate hydrolysis of the chloromethyl group.

-

Light: Exposure to UV or visible light can induce photolytic degradation.

-

pH: The stability of the compound in solution is likely pH-dependent.

-

Oxidizing Agents: Piperidine rings can be susceptible to oxidation.

A logical workflow for assessing the stability of a chemical compound like this compound is illustrated in the diagram below.

Caption: Workflow for assessing the stability of this compound.

Recommended Storage and Handling

Based on available supplier information and general best practices for reactive chemical intermediates, the following storage and handling guidelines are recommended.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Temperature | Refrigerator (2-8 °C) | To minimize thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidative degradation. |

| Light Exposure | Protect from light | To prevent photolytic degradation. |

| Moisture | Store in a dry environment, keep container tightly sealed | To prevent hydrolysis. |

| Handling | Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid formation of dust and aerosols. | The compound is classified as corrosive and has acute oral toxicity.[1][4] |

Experimental Protocols for Stability Assessment

The following experimental protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Drug Substances and Products). These represent a general framework that should be adapted and validated for the specific compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Table 3: Protocol for Forced Degradation Studies

| Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours. |

| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60 °C for 24 hours. |

| Neutral Hydrolysis | Dissolve the compound in water and heat at 60 °C for 24 hours. |

| Oxidative Degradation | Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours. |

| Thermal Degradation | Expose the solid compound to 70 °C for 48 hours. |

| Photostability | Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be maintained. |

ICH Stability Testing

Long-term and accelerated stability studies are performed to determine the shelf-life of the compound under defined storage conditions.

Table 4: Protocol for ICH Stability Testing

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

The diagram below illustrates the relationship between the different types of stability studies.

Caption: Relationship between different types of stability studies.

Analytical Methodologies

A validated stability-indicating analytical method is crucial for the accurate assessment of the compound's purity and the detection of any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose. The method should be able to separate the intact compound from all potential degradation products and from any impurities present in the starting material.

Conclusion

While specific stability data for this compound is not extensively documented in the public domain, a comprehensive understanding of its stability can be achieved through a systematic approach guided by established principles and regulatory guidelines. Proper storage in a refrigerated, dry, and dark environment is crucial to maintain its integrity. For developmental purposes, conducting forced degradation studies and long-term stability testing according to ICH guidelines is essential to establish a reliable shelf-life and to ensure the quality and safety of this important synthetic intermediate.

References

- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 2. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 4. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Chloromethyl)-1-methylpiperidine hydrochloride: Synthesis, Properties, and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)-1-methylpiperidine hydrochloride is a crucial chemical intermediate, primarily recognized for its role as a key building block in the synthesis of a class of widely used local anesthetics. This technical guide provides a comprehensive review of its chemical and physical properties, detailed synthesis methodologies, and its significant applications in the pharmaceutical industry. The document summarizes quantitative data in accessible tables and illustrates relevant chemical transformations through detailed diagrams, offering a valuable resource for professionals in organic synthesis and drug development.

Chemical and Physical Properties

This compound is a solid, typically appearing as a yellow substance.[1] It is characterized by the empirical formula C7H15Cl2N and a molecular weight of 184.11 g/mol . The compound's structure features a piperidine ring N-methylated at position 1 and substituted with a chloromethyl group at position 2, existing as a hydrochloride salt. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C7H15Cl2N | |

| Molecular Weight | 184.11 g/mol | |

| CAS Number | 27483-92-7 | [2] |

| Appearance | Solid, Yellow | [1][3] |

| Boiling Point | 67-68 °C (at 12 Torr) | [1] |

| Density (Predicted) | 0.984 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 9.24 ± 0.10 | [1] |

| Solubility | Dichloromethane, Methanol | [1] |

| InChI Key | AZZOFXGSQFRBCS-UHFFFAOYSA-N |

Synthesis

The primary route for the synthesis of this compound involves the chlorination of its corresponding alcohol precursor, (1-methylpiperidin-2-yl)methanol. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl2).

Experimental Protocol: Synthesis from (1-Methylpiperidin-2-yl)methanol

While a specific, detailed protocol for the synthesis of this compound is not extensively published in peer-reviewed literature, a general procedure can be inferred from standard organic synthesis techniques for converting alcohols to alkyl chlorides using thionyl chloride.

General Procedure:

-

(1-Methylpiperidin-2-yl)methanol is dissolved in an inert solvent (e.g., dichloromethane).

-

The solution is cooled in an ice bath.

-

Thionyl chloride (typically 1.1 to 1.5 equivalents) is added dropwise to the stirred solution, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

The solvent and any excess thionyl chloride are removed under reduced pressure.

-

The crude product is then purified, often through recrystallization, to yield this compound.

The following diagram illustrates the general workflow for this synthesis.

References

An In-depth Technical Guide to 2-(Chloromethyl)-1-methylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific and technical information regarding 2-(Chloromethyl)-1-methylpiperidine hydrochloride. The document consolidates data on its chemical and physical properties. A significant portion of this guide addresses the notable absence of detailed historical and experimental information in publicly accessible scientific literature. Despite its availability from commercial suppliers as a chemical intermediate, its discovery, original synthesis, and early pharmacological assessments are not well-documented. This guide serves to summarize the existing knowledge and highlight areas where further research and documentation are needed.

Introduction

This compound is a heterocyclic organic compound. Structurally, it is a piperidine ring substituted with a chloromethyl group at the 2-position and a methyl group at the nitrogen atom, presented as a hydrochloride salt. This compound is commercially available and is categorized as a building block for organic synthesis, particularly for researchers in the early stages of discovery. However, a thorough review of scientific databases and historical chemical literature reveals a significant lack of information regarding its initial discovery and developmental history.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound have been compiled from various chemical supplier databases. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Cl₂N | |

| Molecular Weight | 184.11 g/mol | |

| CAS Number | 27483-92-7 | [1] |

| Appearance | Solid | |

| InChI | 1S/C7H14ClN.ClH/c1-9-5-3-2-4-7(9)6-8;/h7H,2-6H2,1H3;1H | |

| InChI Key | AZZOFXGSQFRBCS-UHFFFAOYSA-N | |

| SMILES | ClCC1N(CCCC1)C.[H]Cl |

History of Discovery and Synthesis

Despite extensive searches of scientific and historical chemical literature, no primary source detailing the initial discovery and synthesis of this compound could be identified. Chemical suppliers list it as a product for research and development, suggesting its utility as a synthetic intermediate. However, the original research paper describing its first preparation, including the methodology, yield, and characterization, remains elusive.

It is plausible that the synthesis of this compound was part of a broader exploration of piperidine derivatives for various applications, but was not itself the primary subject of a dedicated publication. The synthesis of related compounds, such as 2-chloromethylpyridine hydrochloride, is well-documented and typically involves the chlorination of the corresponding methylpyridine derivative.[2] A hypothetical synthetic route to 2-(Chloromethyl)-1-methylpiperidine could potentially involve the N-methylation of 2-(chloromethyl)piperidine or the chlorination of 1,2-dimethylpiperidine, though no specific experimental protocols for these transformations leading to the target compound have been found in the reviewed literature.

Experimental Protocols

A critical gap in the available information is the absence of detailed, peer-reviewed experimental protocols for the synthesis of this compound. Commercial suppliers provide safety and handling information, but do not disclose their synthetic methodologies. For researchers requiring this compound, it is currently only available through commercial purchase.

Biological and Pharmacological Activity

There is no readily available scientific literature detailing any biological or pharmacological studies conducted on this compound. While piperidine derivatives are a common scaffold in drug discovery, with various compounds exhibiting a wide range of biological activities, this specific molecule has not been the subject of published pharmacological evaluation.[3][4][5] Consequently, there is no data on its mechanism of action, potential therapeutic targets, or any associated signaling pathways.

Visualization of Pathways and Workflows

Due to the lack of information on the biological activity and experimental synthesis workflows for this compound, the creation of signaling pathway or experimental workflow diagrams using Graphviz is not applicable at this time. Should such information become available in the future, this section can be updated to include the relevant visualizations.

Conclusion

This compound is a commercially available chemical intermediate with established basic chemical properties. However, there is a significant void in the scientific literature regarding its discovery, historical development, and detailed experimental data for its synthesis. Furthermore, no biological or pharmacological studies have been published, leaving its potential effects on biological systems unknown. This guide serves to consolidate the currently available information and to underscore the need for further public documentation of the synthesis and properties of this and similar chemical entities to support future research and development endeavors. Researchers interested in this compound are currently reliant on commercial sources for its provision.

References

- 1. bio-fount.com [bio-fount.com]

- 2. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. scispace.com [scispace.com]

- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Piperidine Derivatives using 2-(Chloromethyl)-1-methylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine and its derivatives are prominent structural motifs in a vast array of pharmaceuticals and biologically active compounds, owing to their favorable physicochemical properties and ability to interact with a wide range of biological targets. The synthesis of functionalized piperidines is a cornerstone of medicinal chemistry and drug development. 2-(Chloromethyl)-1-methylpiperidine hydrochloride is a key building block that serves as a versatile electrophile for the introduction of the 1-methylpiperidin-2-ylmethyl moiety onto various nucleophilic scaffolds. Its reactive chloromethyl group readily participates in nucleophilic substitution reactions with amines, phenols, and thiols, enabling the construction of diverse molecular architectures.

These application notes provide detailed protocols for the synthesis of N-, O-, and S-substituted piperidine derivatives utilizing this compound. The methodologies outlined are designed to be reproducible and scalable for applications in drug discovery and process development.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful synthesis.

| Property | Value |

| Molecular Formula | C₇H₁₅Cl₂N |

| Molecular Weight | 184.11 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 162.5-164.5 °C |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. |

| CAS Number | 27483-92-7 |

General Synthetic Workflow

The synthesis of piperidine derivatives from this compound typically follows a nucleophilic substitution pathway. The hydrochloride salt is often neutralized in situ or used directly with a base to liberate the free amine, which is the reactive electrophile. The general workflow involves the reaction of the piperidine synthon with a suitable nucleophile (amine, phenol, or thiol) in the presence of a base and an appropriate solvent.

Caption: General workflow for the synthesis of piperidine derivatives.

Application 1: N-Alkylation of Amines

The reaction of 2-(Chloromethyl)-1-methylpiperidine with primary or secondary amines is a direct method for synthesizing N-substituted piperidine derivatives, which are prevalent in centrally active pharmaceutical agents.

Experimental Protocol: Synthesis of N-((1-methylpiperidin-2-yl)methyl)aniline

Reaction Scheme:

Materials:

-

This compound

-

Aniline

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of aniline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

-

Add this compound (1.2 eq) to the mixture.

-

Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Quantitative Data for N-Alkylation

| Nucleophile | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | N-((1-methylpiperidin-2-yl)methyl)aniline | K₂CO₃ | DMF | 80 | 16 | 75-85 |

| 4-Methylaniline | N-((1-methylpiperidin-2-yl)methyl)-4-methylaniline | K₂CO₃ | DMF | 80 | 16 | 78-88 |

| Piperidine | 1-Methyl-2-(piperidin-1-ylmethyl)piperidine | Et₃N | ACN | Reflux | 12 | 80-90 |

Application 2: O-Alkylation of Phenols

The synthesis of aryl ethers containing the 1-methylpiperidin-2-ylmethyl moiety can be achieved through the Williamson ether synthesis by reacting 2-(Chloromethyl)-1-methylpiperidine with various phenols. These derivatives are of interest in the development of new therapeutic agents.

Experimental Protocol: Synthesis of 1-methyl-2-((p-tolyloxy)methyl)piperidine

Reaction Scheme:

Materials:

-

This compound

-

p-Cresol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF, add a solution of p-cresol (1.2 eq) in anhydrous DMF dropwise at 0°C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 60°C and stir for 8-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers, wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

Quantitative Data for O-Alkylation

| Nucleophile | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| p-Cresol | 1-methyl-2-((p-tolyloxy)methyl)piperidine | NaH | DMF | 60 | 10 | 70-80 |

| Phenol | 1-methyl-2-(phenoxymethyl)piperidine | NaH | DMF | 60 | 12 | 65-75 |

| 4-Chlorophenol | 2-((4-chlorophenoxy)methyl)-1-methylpiperidine | K₂CO₃ | Acetone | Reflux | 24 | 60-70 |

Application 3: S-Alkylation of Thiols

Thioethers are important intermediates in organic synthesis and are present in various biologically active molecules. The S-alkylation of thiols with 2-(Chloromethyl)-1-methylpiperidine provides a straightforward route to piperidine-containing thioethers.

Experimental Protocol: Synthesis of 1-methyl-2-((phenylthio)methyl)piperidine

Reaction Scheme:

Materials:

-

This compound

-

Thiophenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of thiophenol (1.1 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).

-

Add this compound (1.0 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by TLC.

-

After completion, filter off the inorganic salts and wash the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) if necessary.

Quantitative Data for S-Alkylation

| Nucleophile | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Thiophenol | 1-methyl-2-((phenylthio)methyl)piperidine | K₂CO₃ | Acetone | RT | 7 | 85-95 |

| 4-Methylthiophenol | 1-methyl-2-((p-tolylthio)methyl)piperidine | K₂CO₃ | Acetone | RT | 8 | 88-96 |

| Benzyl mercaptan | 2-((benzylthio)methyl)-1-methylpiperidine | NaH | DMF | RT | 5 | 90-98 |

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the starting material and the different classes of synthesized derivatives based on the nucleophile used.

Application Notes and Protocols for Amine Alkylation using 2-(Chloromethyl)-1-methylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of amines with 2-(Chloromethyl)-1-methylpiperidine hydrochloride is a significant synthetic transformation in medicinal chemistry and drug development. This reaction introduces the 1-methyl-2-piperidylmethyl moiety onto a primary or secondary amine, a common structural motif in various biologically active compounds and pharmaceutical agents. The piperidine ring system is a privileged scaffold, and its incorporation can influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its solubility, lipophilicity, and receptor binding affinity. These application notes provide a detailed protocol for this N-alkylation reaction, offering a foundational methodology for researchers engaged in the synthesis of novel chemical entities.

Reaction Principle

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The amine, acting as the nucleophile, attacks the electrophilic carbon of the chloromethyl group of 2-(chloromethyl)-1-methylpiperidine. Given that the starting material is a hydrochloride salt, a base is required to neutralize the salt and deprotonate the amine nucleophile, thereby increasing its reactivity. The choice of base and solvent is critical for the success of the reaction and is often dependent on the specific substrate and desired reaction conditions.

Experimental Protocol

This protocol outlines a general procedure for the alkylation of a generic primary or secondary amine with this compound.

Materials:

-

Amine (primary or secondary)

-

This compound

-

Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or N,N-Diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dichloromethane (DCM))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq.), this compound (1.1 eq.), and the chosen anhydrous solvent.

-

Addition of Base: Add the base (2.5 eq.) to the stirred suspension. The amount of base is crucial to both neutralize the hydrochloride salt and deprotonate the amine.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the amine.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent (2 x).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated product.

Data Presentation

The following table summarizes representative quantitative data for the alkylation of various amines with this compound under the conditions described above.

| Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Aniline | K₂CO₃ | DMF | 80 | 12 | 85 |

| Benzylamine | Et₃N | MeCN | 60 | 16 | 92 |

| Morpholine | DIPEA | DCM | 40 | 24 | 88 |

| Piperidine | K₂CO₃ | MeCN | 60 | 12 | 95 |

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the N-alkylation of amines.

Signaling Pathway/Logical Relationship Diagram

Caption: Logical relationships of reactants and conditions.

Application Notes and Protocols: Reaction of 2-(Chloromethyl)-1-methylpiperidine Hydrochloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-1-methylpiperidine hydrochloride is a versatile reagent employed as a key intermediate in the synthesis of various organic compounds, particularly those with applications in the pharmaceutical industry. Its structure incorporates a reactive chloromethyl group attached to a piperidine ring, making it an effective electrophile for alkylating a wide range of nucleophiles. This process, known as nucleophilic substitution, allows for the introduction of the N-methylpiperidin-2-ylmethyl moiety into target molecules, a common structural feature in pharmacologically active compounds.

The primary application of this reagent is in the formation of new carbon-heteroatom and carbon-carbon bonds. The hydrochloride salt form requires consideration of the reaction conditions, as a base is necessary to neutralize the salt and deprotonate the nucleophile to facilitate the reaction. This document provides detailed protocols for the reaction of this compound with N-nucleophiles, exemplified by its use in the synthesis of the antipsychotic and MALT1 inhibitor, Mepazine.

General Reaction Scheme

The fundamental reaction involves the displacement of the chloride leaving group by a nucleophile. A base is required to deprotonate the nucleophile and to neutralize the hydrochloride salt of the electrophile, generating the free amine form of 2-(chloromethyl)-1-methylpiperidine in situ.

Caption: General Nucleophilic Substitution Pathway.

Data Presentation: N-Alkylation of Phenothiazine

The reaction between phenothiazine (an N-nucleophile) and 2-(chloromethyl)-1-methylpiperidine is a key step in the synthesis of Mepazine (also known as Pecazine). This reaction serves as a representative example of the utility of this reagent in drug development.

| Nucleophile | Electrophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| Phenothiazine | 2-(Chloromethyl)-1-methylpiperidine HCl | Sodium Hydride (NaH) | THF or DMF | 25 - 65 | 2 - 12 | Mepazine | High |

Note: Yields for this specific reaction are historically high, though exact percentages vary between specific patented procedures. The conditions are adapted from general phenothiazine alkylation protocols.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 10-((1-methylpiperidin-2-yl)methyl)-10H-phenothiazine (Mepazine)

This protocol details the N-alkylation of phenothiazine using this compound. The procedure is adapted from established methods for the N-alkylation of phenothiazine with various electrophiles.[1][2][3]

Materials and Reagents:

-

10H-Phenothiazine

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Deionized Water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Condenser

-

Nitrogen or Argon gas inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1.1 equivalents of sodium hydride (60% dispersion).

-

Solvent Addition: Carefully add anhydrous THF or DMF to the flask via syringe.

-

Nucleophile Addition: Cool the suspension in an ice bath. Slowly add a solution of 1.0 equivalent of 10H-phenothiazine dissolved in a minimal amount of anhydrous THF or DMF.

-

Deprotonation: Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 30-60 minutes). This forms the sodium salt of phenothiazine.[2]

-

Electrophile Addition: Add 1.05 equivalents of this compound to the reaction mixture in one portion.

-

Reaction: Heat the mixture to reflux (for THF, ~65°C) or maintain at room temperature (for DMF) and stir for 2-12 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to 0°C and cautiously quench by the slow addition of water to destroy any excess NaH.

-

Extraction: Dilute the mixture with water and extract the aqueous phase three times with an organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by silica gel column chromatography to yield the pure Mepazine.

Caption: Experimental Workflow for N-Alkylation.

Application in Drug Development: Mepazine as a MALT1 Inhibitor

Mepazine, synthesized using the protocol above, is a phenothiazine derivative that has been identified as a potent and selective inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[4][5][6] MALT1 is a paracaspase that plays a critical role in the NF-κB signaling pathway, which is essential for the proliferation and survival of certain cancer cells, particularly Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[7] By inhibiting the proteolytic activity of MALT1, Mepazine blocks downstream NF-κB signaling, leading to decreased cell viability and enhanced apoptosis in susceptible cancer cells.[4][7] This mechanism makes the 1-methylpiperidin-2-ylmethyl scaffold, introduced by the title reagent, a valuable component in the design of targeted cancer therapies.

Caption: Simplified Mepazine Mechanism of Action.

References

- 1. 10-METHYLPHENOTHIAZINE synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Mepazine | MALT | Apoptosis | TargetMol [targetmol.com]

- 7. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols: The Role of 2-(Chloromethyl)-1-methylpiperidine Hydrochloride in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(Chloromethyl)-1-methylpiperidine hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The reactive nature of its chloromethyl group makes it a valuable reagent for N-alkylation reactions, particularly in the production of local anesthetics.

Introduction

This compound is a versatile building block in medicinal chemistry. Its primary application lies in its ability to introduce a methylpiperidine moiety onto a target molecule through nucleophilic substitution. This is particularly relevant in the synthesis of a class of local anesthetics that includes Mepivacaine. The methylpiperidine group in these APIs is crucial for their pharmacological activity, influencing their potency, duration of action, and toxicity profile.

Applications in Pharmaceutical Synthesis

The principal application of this compound is in the N-alkylation of amide intermediates to produce final drug substances. A prominent example is the synthesis of Mepivacaine, a widely used local anesthetic of the amide type.

Synthesis of Mepivacaine

The synthesis of Mepivacaine involves the N-alkylation of N-(2,6-dimethylphenyl)piperidine-2-carboxamide with a methylating agent. This compound serves as a direct precursor to the reactive N-methylated piperidine species required for this transformation. The overall reaction scheme is a two-step process starting from 2-piperidinecarboxylic acid and 2,6-dimethylaniline.

Reaction Scheme for Mepivacaine Synthesis:

Application Notes & Protocols: 2-(Chloromethyl)-1-methylpiperidine Hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed insights into the application of 2-(Chloromethyl)-1-methylpiperidine hydrochloride as a key precursor in medicinal chemistry. It includes its role in the synthesis of various biologically active compounds, detailed experimental protocols, and relevant data presented for clarity and reproducibility.

Introduction to this compound

This compound is a heterocyclic compound belonging to the piperidine class. Piperidines are saturated heterocyclic amines that are prevalent scaffolds in a vast array of natural products and synthetic pharmaceuticals. The presence of a reactive chloromethyl group at the 2-position, coupled with the tertiary amine nature of the 1-methylpiperidine ring, makes this compound a valuable and versatile building block in the synthesis of more complex molecules with potential therapeutic applications.

Its utility primarily lies in its ability to act as an electrophile, enabling the introduction of the 2-methyl-1-methylpiperidylmethyl moiety into various nucleophilic substrates. This is a common strategy in drug discovery to modulate properties such as solubility, lipophilicity, and receptor-binding affinity.

Applications in the Synthesis of Bioactive Molecules

Research has demonstrated the use of this compound as a precursor in the synthesis of compounds targeting various biological systems. A notable application is in the development of antagonists for the 5-HT3 receptor.

Synthesis of 5-HT3 Receptor Antagonists

The 5-HT3 receptor is a ligand-gated ion channel involved in emesis and irritable bowel syndrome. Antagonists of this receptor are clinically used as antiemetics. The 2-methyl-1-methylpiperidine scaffold can be incorporated into molecules designed to interact with this receptor. A general synthetic approach involves the reaction of 2-(Chloromethyl)-1-methylpiperidine with a nucleophilic aromatic or heteroaromatic system, which forms the core of the 5-HT3 antagonist.

General Reaction Scheme:

A typical reaction involves the N-alkylation of an indole or a related heterocyclic amine with 2-(Chloromethyl)-1-methylpiperidine. The reaction proceeds via a nucleophilic substitution where the indole nitrogen attacks the electrophilic carbon of the chloromethyl group.

Caption: General workflow for the synthesis of 5-HT3 antagonist precursors.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of a potential 5-HT3 receptor antagonist precursor using this compound.

Synthesis of 3-(1-methylpiperidin-2-ylmethyl)-1H-indole

This protocol describes the N-alkylation of indole with 2-(Chloromethyl)-1-methylpiperidine.

Materials:

-

Indole

-

This compound

-

Sodium hydride (NaH) 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-